molecular formula C12H9N3O4S B2988413 6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 339008-12-7

6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole

Cat. No.: B2988413
CAS No.: 339008-12-7
M. Wt: 291.28
InChI Key: YJLOZMVGOSTBBN-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenol with 2-bromo-1-nitroethane to form 2-(4-methoxyphenoxy)-1-nitroethane. This intermediate is then reacted with thioamide under basic conditions to yield the desired imidazo[2,1-b][1,3]thiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. For example, a three-reactor multistage system can be employed, where the intermediate compounds are not isolated but directly fed into subsequent reaction stages .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, dimethylformamide.

Major Products Formed

    Reduction: 6-(4-Aminophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular DNA, leading to cell death. This mechanism is particularly effective against rapidly dividing cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole
  • 6-(4-Bromophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole

Uniqueness

6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a versatile compound for various chemical modifications and applications .

Properties

IUPAC Name

6-(4-methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S/c1-18-8-2-4-9(5-3-8)19-10-11(15(16)17)14-6-7-20-12(14)13-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLOZMVGOSTBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(N3C=CSC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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